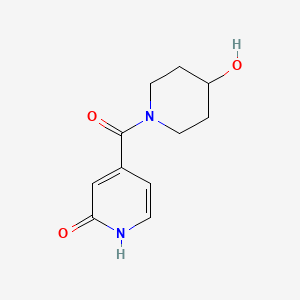

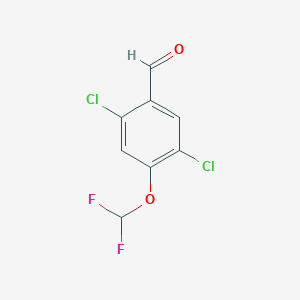

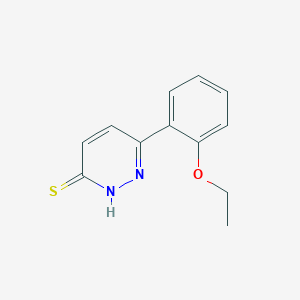

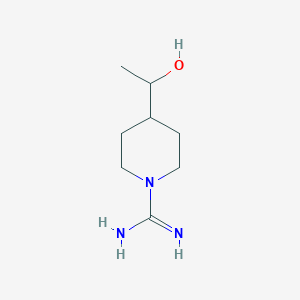

![molecular formula C10H21Cl2FN2O2S B1531767 4-Fluoro-4-[(piperazin-1-il)metil]-1lambda6-tiano-1,1-diona diclorhidrato CAS No. 2098023-34-6](/img/structure/B1531767.png)

4-Fluoro-4-[(piperazin-1-il)metil]-1lambda6-tiano-1,1-diona diclorhidrato

Descripción general

Descripción

4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride is a useful research compound. Its molecular formula is C10H21Cl2FN2O2S and its molecular weight is 323.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Este compuesto ha demostrado poseer potentes propiedades antimicrobianas. Es particularmente eficaz contra patógenos bacterianos que se encuentran comúnmente en entornos hospitalarios, lo que lo convierte en un activo valioso en el desarrollo de nuevos agentes antibacterianos .

Actividad Antitumoral

Los análogos de piperazina, como el que nos ocupa, exhiben una potente actividad antiproliferativa contra varios tumores, incluidos los de colon, próstata, mama, pulmón y leucemia. También han tenido éxito en suprimir y eliminar tumores experimentales en modelos de animales pequeños .

Caracterización Farmacológica

Se han evaluado las propiedades farmacológicas del compuesto, incluida su actividad antibacteriana y su capacidad para acumularse en las células fagocíticas. Esto es crucial para comprender cómo se puede utilizar para tratar infecciones, especialmente las que son intracelulares .

Síntesis de Derivados

Se está investigando la síntesis de derivados de fluoroquinolona con moieties de piperazina. Estos derivados se están estudiando por su potencial como agentes antitumorales utilizando líneas celulares humanas .

Modelado Molecular

Se han realizado estudios de modelado molecular para comprender las interacciones de los análogos de piperazina con los objetivos biológicos. Esto ayuda a diseñar compuestos con mayor actividad y especificidad .

Desarrollo de Fármacos

El compuesto también está involucrado en los procesos para preparar otros fármacos importantes como Olaparib, que se utiliza en el tratamiento del cáncer. Comprender su papel en tales síntesis puede conducir a métodos de fabricación mejorados para estos medicamentos .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing a 4-fluorobenzylpiperazine moiety, have been found to inhibit tyrosinase . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals .

Mode of Action

Similar compounds have been found to inhibit tyrosinase competitively . This suggests that 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

Biochemical Pathways

Tyrosinase, the potential target of 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride, plays a crucial role in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to give eumelanin and pheomelanin . Therefore, the inhibition of tyrosinase can affect these biochemical pathways, potentially leading to a decrease in melanin production.

Result of Action

Similar compounds have been found to exert antimelanogenic effects on cells . This suggests that 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride may also have potential antimelanogenic effects.

Análisis Bioquímico

Biochemical Properties

4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as tyrosinase, where it acts as a competitive inhibitor . This interaction inhibits the enzyme’s activity, thereby affecting the biochemical pathways involving tyrosinase. Additionally, 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride has been shown to bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the activity of efflux transporters in cells, leading to changes in intracellular accumulation of certain compounds . This modulation can impact cell signaling pathways and gene expression, ultimately influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of tyrosinase by binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . Additionally, it has been shown to interact with other proteins and enzymes, leading to inhibition or activation of their functions. These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects may diminish with prolonged exposure.

Dosage Effects in Animal Models

The effects of 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of cellular processes and inhibition of specific enzymes . At higher doses, toxic or adverse effects may be observed, including disruption of cellular function and potential toxicity. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.

Metabolic Pathways

4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can alter the metabolic pathways, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy and function. Understanding the transport mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

4-fluoro-4-(piperazin-1-ylmethyl)thiane 1,1-dioxide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2S.2ClH/c11-10(1-7-16(14,15)8-2-10)9-13-5-3-12-4-6-13;;/h12H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLLNNYZSDJMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(CN2CCNCC2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

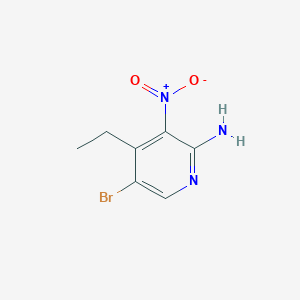

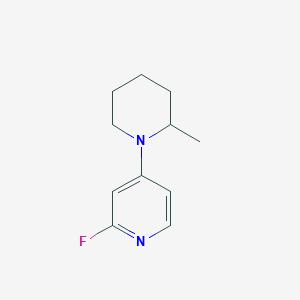

![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1531686.png)